molecular formula C14H19ClN2O2 B8156289 tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B8156289
M. Wt: 282.76 g/mol
InChI Key: QDERXGXFZYPCED-UHFFFAOYSA-N
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Description

tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl moiety, and a cyclopropyl group.

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERXGXFZYPCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves a multi-step process. One common method starts with the condensation of 6-chloropyridine with formaldehyde to produce (6-chloropyridin-3-yl)methanol. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability and prevent degradation .

Chemical Reactions Analysis

tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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